molecular formula C10H8N2O B8450261 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile

1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile

Cat. No. B8450261
M. Wt: 172.18 g/mol
InChI Key: NUFSXRIBYCPIHU-UHFFFAOYSA-N
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Patent
US08778972B2

Procedure details

To a solution of 6-bromo-1-methyl-1,3-dihydro-indol-2-one (226 mg, 1.0 mmol) in DMF (6.0 mL) was added zinc cyanide (117 mg, 1.0 mmol). Then the reaction mixture was degassed and placed under an argon atmosphere and tetrakis(triphenylphosphine)palladium(0) (115 mg, 0.1 mmol) was added. The reaction was then placed at 95° C. for 100 minutes, at which time it was cooled to room temperature, and diluted with saturated aqueous sodium bicarbonate and dichloromethane. The layers were separated and the aqueous layer was extracted two additional times with dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (ethanol-dichloromethane 0 to 4%) to furnish 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile; MS: (ES+) m/z 173.0 (M+H)+.
Quantity
226 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
117 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
115 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:12])[N:8]2[CH3:11])=[CH:4][CH:3]=1.[CH3:13][N:14](C=O)C>C(=O)(O)[O-].[Na+].ClCCl.[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:11][N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([C:13]#[N:14])[CH:10]=2)[CH2:6][C:7]1=[O:12] |f:2.3,5.6.7,^1:34,36,55,74|

Inputs

Step One
Name
Quantity
226 mg
Type
reactant
Smiles
BrC1=CC=C2CC(N(C2=C1)C)=O
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
117 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
115 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two additional times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel flash chromatography (ethanol-dichloromethane 0 to 4%)

Outcomes

Product
Details
Reaction Time
100 min
Name
Type
product
Smiles
CN1C(CC2=CC=C(C=C12)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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